molecular formula C24H25N3O4S B2920497 1-(3,4-dimethoxyphenethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 618397-52-7

1-(3,4-dimethoxyphenethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2920497
CAS No.: 618397-52-7
M. Wt: 451.54
InChI Key: HSBOVGRVSPBHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.54. The purity is usually 95%.
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Biological Activity

1-(3,4-dimethoxyphenethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique structure that incorporates a tetrahydroquinazoline core with both methoxy and nitro substituents. The molecular formula is C20H24N4O4SC_{20}H_{24}N_{4}O_{4}S, and its molecular weight is approximately 396.49 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with thione groups often exhibit antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to the compound's overall therapeutic potential.
  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group may enhance its interaction with cellular targets involved in cancer progression.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.

Biological Activity Data

Activity Type Details Reference
AntioxidantExhibits significant free radical scavenging ability.
AnticancerCytotoxic against HCT-116 and MCF-7 cell lines with IC50 values of 6.2 μM and 27.3 μM respectively.
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro.

Case Studies

  • Anticancer Activity : A study evaluated the compound's effect on colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. The results indicated that it significantly inhibited cell proliferation, suggesting its potential as a lead compound for developing anticancer therapies .
  • Inflammation Model : In an animal model of inflammation, the compound demonstrated a marked reduction in paw edema when administered, indicating its anti-inflammatory properties .
  • Antioxidant Studies : In vitro assays showed that the compound effectively scavenged DPPH radicals, highlighting its potential as an antioxidant agent .

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-30-21-11-10-16(14-22(21)31-2)12-13-26-20-9-4-3-8-19(20)24(32)25-23(26)17-6-5-7-18(15-17)27(28)29/h5-7,10-11,14-15H,3-4,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBOVGRVSPBHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C3=C(CCCC3)C(=S)N=C2C4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.